Coumarin, 6-chloro-3-(4-pyridyl)-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
840-32-4 |
|---|---|
Molecular Formula |
C14H8ClNO2 |
Molecular Weight |
257.67 g/mol |
IUPAC Name |
6-chloro-3-pyridin-4-ylchromen-2-one |
InChI |
InChI=1S/C14H8ClNO2/c15-11-1-2-13-10(7-11)8-12(14(17)18-13)9-3-5-16-6-4-9/h1-8H |
InChI Key |
JRWFNWPQMYOVSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(C(=O)O2)C3=CC=NC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Coumarin, 6 Chloro 3 4 Pyridyl and Structural Analogues
Classical and Contemporary Synthetic Routes to the Coumarin (B35378) Core Structure
The construction of the fundamental coumarin scaffold can be achieved through several well-established name reactions, each offering a distinct pathway from readily available starting materials. These classical methods, alongside more contemporary approaches, provide a versatile toolbox for organic chemists. jmchemsci.comencyclopedia.pubnih.gov
Key synthetic strategies include:
Perkin Reaction: This reaction involves the condensation of a salicylaldehyde (B1680747) with an acetic anhydride (B1165640) in the presence of a weak base, typically the sodium salt of the corresponding carboxylic acid. jmchemsci.comencyclopedia.pub A notable modification involves using a tertiary amine as a promoter instead of a basic salt. jmchemsci.com
Pechmann Condensation: This is one of the most widely used methods for coumarin synthesis, involving the reaction of a phenol (B47542) with a β-ketoester or a dicarboxylic acid derivative under acidic conditions, often using concentrated sulfuric acid or hydrochloric acid. jmchemsci.comnih.gov The Pechmann reaction is valued for its potential to produce good yields. jmchemsci.com
Knoevenagel Condensation: This method utilizes the reaction of a 2-hydroxy aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as ethyl malonate, ethyl acetoacetate, or ethyl cyanoacetate, in the presence of a weak organic base like piperidine (B6355638) or pyridine (B92270). jmchemsci.comnih.gov
Wittig Reaction: This approach offers another route to the coumarin core. jmchemsci.com
Claisen Rearrangement: This reaction is also employed in the synthesis of coumarin derivatives. nih.gov
Transition Metal-Catalyzed Reactions: Modern synthetic chemistry has embraced the use of transition metals to facilitate coumarin synthesis through C-H bond activation. encyclopedia.pubmdpi.com These methods, often employing catalysts based on palladium, iron, and platinum, allow for the direct synthesis of substituted coumarins from accessible arenes. mdpi.comresearchgate.net For instance, the palladium-catalyzed hydroarylation of alkynes with phenol derivatives is a notable contemporary strategy. encyclopedia.pubmdpi.com
| Reaction | Starting Materials | Catalyst/Reagent | Key Features |
|---|---|---|---|
| Perkin Reaction | Salicylaldehyde, Acetic Anhydride | Weak base (e.g., Sodium Acetate) or Tertiary Amine | One of the earliest methods for coumarin synthesis. jmchemsci.comencyclopedia.pub |
| Pechmann Condensation | Phenol, β-Ketoester/Dicarboxylic Acid Derivative | Concentrated Acid (e.g., H₂SO₄) | Generally provides good yields and is widely applicable. jmchemsci.com |
| Knoevenagel Condensation | 2-Hydroxy Aromatic Aldehyde, Active Methylene Compound | Weak Organic Base (e.g., Piperidine, Pyridine) | Useful for accessing a variety of substituted coumarins. jmchemsci.comnih.gov |
Specific Synthetic Approaches for the Introduction of Pyridyl and Halogen Substituents in Coumarin Derivatives
The introduction of pyridyl and halogen moieties onto the coumarin scaffold is crucial for tuning the molecule's physicochemical and biological properties. nih.gov Direct halogenation and the synthesis of pyridyl-substituted coumarins often require specific strategies due to the electron-deficient nature of the coumarin ring system. d-nb.infothieme-connect.com
Halogenation: Direct halogenation of the coumarin ring can be challenging. d-nb.infothieme-connect.com However, regioselective methods have been developed. For instance, a copper halide-promoted halogenation using N-halosuccinimide (NXS) as the halide source provides a safe and convenient route to 3-halocoumarins. d-nb.infothieme-connect.com This method involves the in situ generation of a highly reactive positive halogen species (X+) through the coordination of copper with NXS, followed by electrophilic aromatic substitution. d-nb.infothieme-connect.com Other reagents like hydrogen chloride with m-chloroperoxybenzoic acid (mCPBA) or Oxone have also been used for chlorination. d-nb.infothieme-connect.com
Introduction of Pyridyl Substituents: The synthesis of 3-(pyridyl)coumarins can be achieved through various condensation reactions. One common method involves the reaction of a substituted salicylaldehyde with a pyridylacetonitrile derivative. fao.org This approach allows for the direct incorporation of the pyridyl group at the 3-position of the coumarin core.
Advanced Derivatization Strategies and Functionalization of Coumarin, 6-chloro-3-(4-pyridyl)-
Further modification of the "Coumarin, 6-chloro-3-(4-pyridyl)-" scaffold can lead to a wide array of derivatives with potentially enhanced properties. These strategies focus on chemical modifications at the pyridyl moiety, functionalization of the coumarin ring, and the creation of hybrid molecules. researchgate.netmdpi.com
Chemical Modifications at the Pyridyl Moiety
The pyridyl group offers a site for various chemical transformations. For example, the nitrogen atom of the pyridine ring can be quaternized to form pyridinium (B92312) salts. This has been demonstrated in the synthesis of 3-coumarinoyl pyridinium bromides by treating 3-bromoacetyl coumarins with nicotinic or isonicotinic acid esters. nih.gov Such modifications can significantly alter the electronic and steric properties of the molecule, influencing its biological activity. nih.gov
Strategic Functionalization of the Coumarin Ring System
The coumarin ring itself presents multiple positions for functionalization, although its electron-deficient nature can make this challenging. mdpi.comd-nb.info C-H functionalization using transition metal catalysis has emerged as a powerful tool for introducing new substituents onto the coumarin backbone. mdpi.comwhiterose.ac.uk For instance, manganese(I) carbonyls have been used for the regioselective C-H functionalization of coumarins, leading to the formation of fused polycyclic pyridinium-containing coumarins. whiterose.ac.uknih.gov
The presence of a carboxyl group, as in coumarin-3-carboxylic acid, can direct functionalization to the C3 and C4 positions. ias.ac.in Decarboxylative reactions can be employed to introduce aryl, heteroaryl, and alkyl groups at these sites. ias.ac.in
| Position | Reaction Type | Reagents/Catalysts | Outcome |
|---|---|---|---|
| C3 | Halogenation | CuX₂/NXS | Regioselective synthesis of 3-halocoumarins. d-nb.infothieme-connect.com |
| C3/C4 | Decarboxylative Functionalization | Transition metal catalysts or metal-free conditions | Introduction of various substituents from coumarin-3-carboxylic acids. ias.ac.in |
| Various | C-H Functionalization | Mn(I) carbonyls, Palladium complexes | Direct introduction of new functional groups. mdpi.comwhiterose.ac.uknih.gov |
Formation of Hybrid Molecular Architectures Incorporating Coumarin, 6-chloro-3-(4-pyridyl)- or Related Motifs
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a prominent approach in drug discovery. researchgate.netnih.govbenthamdirect.com Coumarin moieties are frequently used as scaffolds for creating such hybrid molecules. researchgate.netnih.gov These hybrids often exhibit different and potentially more potent biological activities compared to their parent compounds. nih.govbenthamdirect.com
Examples of hybrid architectures involving coumarins include:
Coumarin-Chalecone Hybrids: These molecules combine the coumarin and chalcone (B49325) scaffolds, both of which are known for their diverse pharmacological activities. rsc.org
Coumarin-Fused Nitrogenous Heterocycles: Annulation strategies are employed to fuse nitrogen-containing heterocyclic rings, such as pyrazole (B372694) or pyrrole, onto the coumarin core, leading to complex polycyclic systems. thieme-connect.demdpi.comnih.govmdpi.com
Coumarin-Pyridinium Hybrids: Linking coumarin derivatives to pyridinium salts, often via a flexible linker, has been explored to create multi-target-directed ligands. nih.gov
Coumarin-Pyridine Hybrids: The direct fusion of a pyridine ring to the coumarin scaffold results in pyridocoumarins, a class of compounds with a wide range of biological activities. researchgate.netnih.gov
The synthesis of these hybrid molecules can involve multi-component reactions, cycloaddition reactions, and metal-catalyzed cross-coupling reactions. nih.gov For instance, pyran-fused biscoumarins have been synthesized through a three-component reaction, and these can serve as precursors for pyridinone- and pyranone-fused coumarins. rsc.org
Computational Chemistry and in Silico Modeling Approaches in Research on Coumarin, 6 Chloro 3 4 Pyridyl
Quantum Chemical Calculations and Spectroscopic Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of coumarin (B35378) derivatives. thenucleuspak.org.pkresearchgate.net These methods allow for a detailed examination of the molecule's geometry, electronic distribution, and spectroscopic characteristics.
Optimized Molecular Geometries and Electronic Structures
The electronic structure can be further investigated through the analysis of the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). thenucleuspak.org.pk This information is crucial for predicting how the molecule will interact with other molecules, including biological targets.
Frontier Molecular Orbital (FMO) Analysis and Predicted Chemical Reactivity
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. ijcrar.com A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. ijcrar.com For coumarin derivatives, FMO analysis helps in understanding their reaction mechanisms and predicting their most probable sites for chemical reactions. thenucleuspak.org.pkacs.org The distribution of the HOMO and LUMO across the molecular structure of Coumarin, 6-chloro-3-(4-pyridyl)- would indicate the regions most susceptible to electrophilic and nucleophilic attack.
Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). ijcrar.com
Table 1: Key Global Reactivity Descriptors
| Descriptor | Formula | Interpretation |
| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | The power of an atom or group of atoms to attract electrons towards itself. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution or charge transfer. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons from the environment. |
This table provides the definitions and formulas for key global reactivity descriptors used in computational chemistry.
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR)
Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. ijcrar.combohrium.com
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated using DFT. The vibrational frequencies and their corresponding intensities are determined from the second derivatives of the energy with respect to the atomic coordinates. ijcrar.com These calculated frequencies are often scaled to correct for anharmonicity and other systematic errors in the computational method. ijcrar.com For Coumarin, 6-chloro-3-(4-pyridyl)-, characteristic vibrational modes would include the C=O stretching of the lactone ring, C-Cl stretching, and vibrations associated with the pyridyl and coumarin rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. bohrium.com The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. bohrium.com By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and compared to experimental spectra, aiding in the assignment of signals to specific atoms within the molecule.
Molecular Docking Simulations and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. researchgate.net This method is extensively used to understand the interactions between small molecules like Coumarin, 6-chloro-3-(4-pyridyl)- and their biological targets, providing insights into their potential mechanisms of action.
Characterization of Ligand-Protein Interaction Profiles
Molecular docking simulations can reveal the detailed interaction profile between a ligand and a protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. For instance, in a study of a coumarin derivative (coumarin 6) with Leishmania donovani N-myristoyltransferase (NMT), docking studies showed that the compound could fit into the myristoyl-CoA catalytic domain. researchgate.net The interactions observed included hydrogen bonding and hydrophobic interactions with key amino acid residues in the active site. researchgate.netresearchgate.net
The binding affinity, often expressed as a docking score or binding energy, provides a prediction of the strength of the interaction between the ligand and the protein. nih.gov Lower binding energies generally indicate a more stable and favorable interaction.
Detailed Analysis of Active Site Recognition and Binding Modes
A detailed analysis of the docking results allows for the identification of the specific amino acid residues involved in binding the ligand. For example, in the study of coumarin 6 with NMT, the carbonyl group of the coumarin motif was found to form hydrogen bonds with LEU169 and PHE168. researchgate.net The analysis of binding modes helps in understanding how the ligand is recognized by the active site and what structural features are crucial for this recognition. This information is invaluable for the rational design of more potent and selective inhibitors.
Visual inspection of the docked poses provides a three-dimensional representation of the ligand-protein complex, illustrating the spatial arrangement of the ligand within the binding pocket and the specific contacts it makes with the protein. researchgate.netresearchgate.net
Table 2: Common Amino Acid Residues Involved in Ligand Binding
| Interaction Type | Common Interacting Amino Acid Residues |
| Hydrogen Bonding | Serine, Threonine, Tyrosine, Asparagine, Glutamine, Aspartic Acid, Glutamic Acid, Histidine, Lysine, Arginine |
| Hydrophobic Interactions | Alanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan, Methionine, Proline |
| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Histidine |
This table lists common amino acid residues that participate in different types of non-covalent interactions with ligands.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of chemical compounds based on their molecular structures. These models are built by establishing a correlation between the variations in the structural properties of a series of compounds and the corresponding changes in their biological responses. 3D-QSAR extends this concept by considering the three-dimensional properties of molecules, such as their shape and electrostatic fields, which are crucial for molecular interactions with biological targets.
Methodologies for Predictive Modeling:
The development of a predictive QSAR or 3D-QSAR model for a compound like Coumarin, 6-chloro-3-(4-pyridyl)- would typically involve the following steps:
Data Set Selection: A series of coumarin derivatives with known biological activities (e.g., enzyme inhibition, antifungal activity) would be compiled. This data set is then divided into a training set, used to build the model, and a test set, used to validate its predictive power.
Molecular Modeling and Alignment: The 3D structures of the compounds in the data set are generated and optimized using computational chemistry software. For 3D-QSAR, these structures are then aligned based on a common scaffold or a pharmacophore hypothesis.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be 2D descriptors (e.g., molecular weight, logP, topological indices) or 3D descriptors derived from the aligned structures, such as those used in Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).
Model Generation and Validation: Statistical methods like Partial Least Squares (PLS) regression are employed to build a mathematical equation that links the descriptors to the biological activity. The model's reliability is assessed through various validation techniques, including cross-validation (q²) and external validation using the test set (r²_pred).
Application to Coumarin, 6-chloro-3-(4-pyridyl)-:
Influence of the 3-Pyridyl Substituent: The pyridyl group, a heteroaromatic ring, can participate in various non-covalent interactions, including hydrogen bonding (via the nitrogen atom) and π-π stacking. A 3D-QSAR model would be particularly useful in elucidating the spatial requirements for these interactions within a biological target's binding site. The orientation of the pyridyl ring and the position of its nitrogen atom would be critical determinants of activity.
Illustrative Data from QSAR/3D-QSAR Studies on Related Coumarin Derivatives:
To illustrate the type of data generated in such studies, the following tables present hypothetical and representative findings based on published research on other coumarin derivatives.
Table 1: Hypothetical 2D-QSAR Descriptors and their Correlation with Biological Activity
| Descriptor | Description | Contribution to Activity |
| logP | Octanol-water partition coefficient | Positive correlation may indicate the importance of lipophilicity for membrane permeation. |
| Molecular Weight | Mass of the molecule | Can be related to steric hindrance or fit within a binding pocket. |
| Dipole Moment | Measure of molecular polarity | Influences electrostatic interactions with the target. |
| HOMO/LUMO Energy | Energy of the Highest Occupied/Lowest Unoccupied Molecular Orbital | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |
Table 2: Representative 3D-QSAR (CoMFA/CoMSIA) Field Contributions
| Field Type | Favorable Region | Unfavorable Region | Implication for Coumarin, 6-chloro-3-(4-pyridyl)- |
| Steric (CoMFA) | Green contours | Yellow contours | A bulky group might be favored or disfavored at specific positions of the pyridyl or coumarin ring. |
| Electrostatic (CoMFA/CoMSIA) | Blue contours (positive charge favored) | Red contours (negative charge favored) | The electron-rich nitrogen of the pyridyl ring might favorably interact with a blue-contoured region. The electronegative chloro group might be positioned near a red-contoured region. |
| Hydrophobic (CoMSIA) | Yellow contours (hydrophobic group favored) | White contours (hydrophilic group favored) | The aromatic rings of the coumarin and pyridyl moieties would likely be favored in hydrophobic regions. |
| H-Bond Donor (CoMSIA) | Cyan contours (donor group favored) | Purple contours (donor group disfavored) | The pyridyl nitrogen could act as an H-bond acceptor, not a donor. |
| H-Bond Acceptor (CoMSIA) | Magenta contours (acceptor group favored) | Orange contours (acceptor group disfavored) | The pyridyl nitrogen and the carbonyl oxygen of the coumarin are potential H-bond acceptors and would be favored in magenta-contoured areas. |
These tables illustrate how QSAR and 3D-QSAR studies provide detailed insights into the structure-activity relationships of molecules. For "Coumarin, 6-chloro-3-(4-pyridyl)-", such models would be invaluable for predicting its biological activities and for designing new derivatives with enhanced potency and selectivity by suggesting specific structural modifications. For instance, the models could guide the placement of additional substituents on the pyridyl ring or the replacement of the chloro group with other halogens to optimize interactions with a given biological target. nih.govnih.govnih.gov
Mechanistic Investigations of Molecular Interactions and Cellular Processes Excluding Clinical Efficacy
Enzyme Inhibition Mechanisms
The ability of 6-chloro-3-(4-pyridyl)coumarin and related analogs to inhibit various enzymes has been a subject of scientific inquiry. These studies provide foundational knowledge on how this class of compounds may exert its biological effects.
Kinetic Characterization of Enzyme Inhibition
While specific kinetic data for 6-chloro-3-(4-pyridyl)coumarin is not extensively detailed in the public literature, the broader class of coumarin (B35378) derivatives has been shown to exhibit various modes of enzyme inhibition, including competitive and mixed-type inhibition. The nature of the substitution on the coumarin core is a critical determinant of the inhibitory mechanism. For instance, studies on other coumarin compounds have demonstrated that they can act as inhibitors of enzymes like lipoxygenases.
Identification of Specific Enzyme Active Site Residue Interactions and Binding Pockets
The interaction of coumarin derivatives with the active sites of several enzymes has been characterized, revealing key binding modes.
Human Glutathione Transferase P1-1 (hGSTP1-1): Hybrid molecules incorporating a coumarin-6-sulfonamide scaffold have been identified as inhibitors of hGSTP1-1, an enzyme linked to multidrug resistance in cancer. Molecular docking studies of these hybrid compounds have elucidated their binding mechanisms within the active pocket of the enzyme. The analysis of these interactions helps in understanding how modifications to the coumarin structure can enhance inhibitory potency against this target.
Carbonic Anhydrases (CAs): Coumarins are known to inhibit carbonic anhydrases through a unique mechanism. They are hydrolyzed by the esterase activity of CAs to yield 2-hydroxycinnamic acid, which then binds to the zinc ion in the enzyme's active site. The specific interactions can be influenced by the substitution pattern on the coumarin ring, affecting the orientation and binding affinity within the active site of different CA isoforms like hCA IX and hCA XII.
Serine Proteases: Neutrophil-derived serine proteases, such as Cathepsin G (CatG) and Neutrophil Elastase (NE), can be modulated by various compounds. While direct inhibitory studies with 6-chloro-3-(4-pyridyl)coumarin are not specified, the general ability of small molecules to interact with the active sites of these proteases is a well-established area of research.
CYP2A13: This cytochrome P450 enzyme is capable of metabolizing coumarin through 7-hydroxylation. Although it shares high sequence identity with CYP2A6, its catalytic activity towards coumarin is notably lower.
Ligand-Biomolecule Binding Studies
The interaction of small molecules with larger biomolecules like proteins and nucleic acids is fundamental to their biological function.
Bovine Serum Albumin (BSA): Serum albumins are major transport proteins in the blood, and their interaction with small molecules is crucial for pharmacokinetics. Studies with various coumarin derivatives have demonstrated their ability to bind to BSA, often leading to fluorescence quenching. These interactions are typically characterized by moderate binding constants, suggesting reversible binding that allows for transport and release. The binding is often driven by hydrophobic interactions.
Elucidation of Molecular Pathway Modulation
The influence of coumarin derivatives extends to the modulation of key cellular signaling pathways that govern cell fate.
Advanced Research Perspectives and Future Directions in Coumarin, 6 Chloro 3 4 Pyridyl Chemistry
Development and Application of Coumarin (B35378), 6-chloro-3-(4-pyridyl)- as Novel Chemical Probes and Research Tools
The inherent fluorescent properties of the coumarin nucleus make it an attractive scaffold for the development of chemical probes. bohrium.comsigmaaldrich.com The strategic placement of a chloro group at the 6-position and a pyridyl group at the 3-position of the coumarin ring in "Coumarin, 6-chloro-3-(4-pyridyl)-" can modulate its photophysical properties, such as Stokes shift and quantum yield, making it a potentially sensitive and selective tool for biological imaging and detection. bohrium.com
Researchers are actively exploring the synthesis of derivatives of this compound to create probes for various biological targets, including ions and biomolecules. bohrium.com The pyridyl moiety, for instance, can act as a recognition unit for specific metal ions or as a hydrogen bond acceptor/donor in interactions with biomolecules. The development of such probes is crucial for understanding complex physiological and pathological processes at the cellular level. bohrium.com
Table 1: Potential Applications of Coumarin, 6-chloro-3-(4-pyridyl)- Based Chemical Probes
| Application Area | Target Analytes | Potential Impact |
| Cellular Imaging | Metal ions (e.g., Cu2+), pH, viscosity | Real-time monitoring of cellular environments and processes. |
| Biomolecule Detection | Enzymes, nucleic acids, specific proteins | Elucidating biological pathways and disease mechanisms. |
| Disease Diagnostics | Biomarkers for diseases like cancer and Alzheimer's | Development of new diagnostic tools. |
Rational Design Principles for the Development of Next-Generation Coumarin-Based Chemical Entities
The "Coumarin, 6-chloro-3-(4-pyridyl)-" scaffold serves as a valuable starting point for the rational design of new and more potent chemical entities. The principles of molecular hybridization, which involve linking or merging different pharmacophores, are being employed to create derivatives with synergistic or complementary biological activities. researchgate.net
Structure-activity relationship (SAR) studies are fundamental to this process. For instance, research has shown that the presence and position of substituents on the coumarin ring significantly influence biological activity. nih.gov The 6-chloro substituent, an electron-withdrawing group, has been observed to enhance the antiproliferative activity of some coumarin derivatives. nih.gov Similarly, the 3-pyridyl group can be modified to optimize interactions with specific biological targets. researchgate.net
Key design strategies include:
Molecular Hybridization: Combining the coumarin scaffold with other known bioactive moieties to create hybrid molecules with enhanced efficacy. nih.gov
Isosteric Replacement: Substituting parts of the molecule with other groups that have similar physical or chemical properties to improve potency or pharmacokinetic profiles.
Target-Oriented Synthesis: Designing and synthesizing derivatives with a specific biological target in mind, often guided by computational modeling. nih.gov
Integration of Advanced Experimental and Computational Methodologies for Comprehensive Mechanistic Insights
To fully understand the potential of "Coumarin, 6-chloro-3-(4-pyridyl)-" and its derivatives, researchers are increasingly integrating advanced experimental and computational techniques. researchgate.net This synergistic approach provides a deeper understanding of the compound's structural properties, binding interactions, and mechanisms of action. tandfonline.comtandfonline.comresearchgate.net
Experimental Techniques:
X-ray Crystallography: Provides precise three-dimensional structural information of the compound and its complexes with biological targets. tandfonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to elucidate the structure of new derivatives and to study their interactions with biomolecules. tandfonline.com
Mass Spectrometry: Essential for confirming the molecular weight and purity of synthesized compounds. mdpi.com
Computational Methodologies:
Density Functional Theory (DFT): Used to calculate the electronic structure and properties of the molecules, which can be correlated with their reactivity and toxicity. bohrium.com
Molecular Docking: Predicts the preferred orientation of the compound when bound to a receptor or enzyme, helping to understand its binding mode and affinity. bohrium.comnih.gov
Molecular Dynamics (MD) Simulations: Simulates the movement of the compound and its target over time, providing insights into the stability of the complex and the dynamics of their interaction. nih.govnih.gov
For example, a combined approach of docking and MD simulations has been used to clarify the activity of new coumarin derivatives as inhibitors of HIV-1 integrase. nih.gov Similarly, computational screening has identified coumarin derivatives as potential inhibitors of the NLRP3 inflammasome, a key player in neuroinflammation. nih.gov
Exploration of Innovative Synthetic and Functionalization Methodologies for Enhanced Molecular Complexity and Diversity
The development of novel and efficient synthetic routes is crucial for generating a diverse library of "Coumarin, 6-chloro-3-(4-pyridyl)-" derivatives for biological screening. nih.govresearchgate.net While traditional methods for coumarin synthesis like the Pechmann condensation, Knoevenagel condensation, and Perkin reaction are well-established, there is a growing interest in developing more innovative and sustainable approaches. mdpi.comnih.govchemmethod.com
Modern synthetic strategies focus on:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. researchgate.net
Multicomponent reactions: These reactions allow for the synthesis of complex molecules in a single step from three or more starting materials, increasing efficiency and atom economy. rsc.org
C-H bond functionalization: This powerful strategy allows for the direct modification of the coumarin scaffold at various positions, enabling the introduction of new functional groups and increasing molecular complexity. encyclopedia.pubrsc.org
Catalyst- and solvent-free conditions: Green chemistry approaches, such as ball-milling, are being explored to make the synthesis more environmentally friendly. rsc.org
Furthermore, various functionalization strategies are being employed to modify the "Coumarin, 6-chloro-3-(4-pyridyl)-" core. For example, the 3-position of the coumarin ring is a common site for introducing different substituents to modulate biological activity. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are widely used to introduce aryl or heteroaryl groups at specific positions on the coumarin ring. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-chloro-3-(4-pyridyl)coumarin, and how can purity be ensured?
- Methodology : The compound is typically synthesized via Pechmann condensation or Knoevenagel reactions. For example, 3-acetylcoumarin intermediates can be brominated using reagents like tetrabutylammonium tribromide (TBATB) or N-bromosuccinimide (NBS) to introduce functional groups . Purity is validated via HPLC (>95%) and recrystallization in solvents like ethanol or DMSO . Protonation states and structural integrity are confirmed using H-NMR and C-NMR, with characteristic peaks for the 4-pyridyl moiety (e.g., δ ~8.6 ppm for pyridyl protons) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- NMR : H-NMR in DMSO-d6 resolves aromatic protons (e.g., δ 7.52–8.88 ppm for coumarin and pyridyl groups) .
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, identifying key interactions like hydrogen bonding between the pyridyl nitrogen and adjacent functional groups .
- UV-Vis spectroscopy : Absorbance spectra (250–600 nm) reveal π→π* transitions in the coumarin core, useful for monitoring photophysical properties .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Methodology : Antimicrobial activity is tested via broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs like ciprofloxacin . Enzyme inhibition (e.g., MAO-B for Parkinson’s research) uses baculovirus-expressed human enzymes and fluorometric assays .
Advanced Research Questions
Q. How does the 4-pyridyl substituent influence electronic and steric properties compared to 3-pyridyl or phenyl analogs?
- Methodology :
- DFT calculations : Compare stabilization energies of 4-pyridyl vs. 3-pyridyl head groups in enzyme binding pockets. For example, 4-pyridyl exhibits 22 kJ/mol higher interaction energy in nicotinamide phosphoribosyltransferase models due to optimal hydrogen bonding with residues like Arg-196 and Asp-219 .
- QSAR studies : Correlate substituent position (e.g., 4-pyridyl vs. phenyl) with logP values and IC50 data to predict bioavailability .
Q. How can contradictory activity data between computational models and experimental results be resolved?
- Methodology :
- Advanced sampling : Use mixed quantum mechanics/molecular mechanics (QM/MM) to account for conformational flexibility in enzyme-ligand complexes. For instance, discrepancies in 4-pyridyl vs. 3-pyridyl activity in cyanoguanidine series may arise from unmodeled protein dynamics .
- Microsecond-scale MD simulations : Track binding kinetics using software like GROMACS to identify transient interactions missed in static DFT models .
Q. What strategies improve selectivity in targeting enzymes like CYP450 isoforms or MAO-B?
- Methodology :
- Active-site mutagenesis : Replace key residues (e.g., CYP1A1’s Phe-193) to assess steric clashes with the 4-pyridyl group .
- Isothermal titration calorimetry (ITC) : Quantify binding entropy/enthalpy differences between isoforms, guiding structural modifications (e.g., adding methyl groups to the coumarin core) .
Key Research Gaps and Recommendations
- Synthetic scalability : Optimize solvent systems (e.g., switch from DMF to ethanol/water mixtures) to reduce environmental impact .
- In vivo validation : Conduct pharmacokinetic studies in rodent models to assess blood-brain barrier penetration for neurodegenerative applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
